molecular formula C21H26FN3O B5175588 3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea

3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea

Cat. No.: B5175588
M. Wt: 355.4 g/mol
InChI Key: DIUWXMPGQUBJRI-UHFFFAOYSA-N
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Description

3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea is a synthetic organic compound that features a piperidine ring substituted with a fluorophenyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-fluorophenylacetic acid with piperidine under acidic conditions to form the intermediate 1-[2-(4-fluorophenyl)ethyl]piperidine. This intermediate is then reacted with phenyl isocyanate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylurea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Fluorophenyl)ethyl]piperidine: A precursor in the synthesis of the target compound.

    Phenylurea derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea is unique due to the combination of its fluorophenyl and piperidine moieties, which can confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c22-19-8-6-17(7-9-19)10-13-25-14-11-18(12-15-25)16-23-21(26)24-20-4-2-1-3-5-20/h1-9,18H,10-16H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUWXMPGQUBJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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